molecular formula C9H8O5 B13990075 4-Oxo-5-prop-2-enoxypyran-2-carboxylic acid

4-Oxo-5-prop-2-enoxypyran-2-carboxylic acid

Cat. No.: B13990075
M. Wt: 196.16 g/mol
InChI Key: JFKSLTARXKQYMS-UHFFFAOYSA-N
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Description

4-Oxo-5-prop-2-enoxypyran-2-carboxylic acid is a chemical compound with a unique structure that includes a pyran ring, a carboxylic acid group, and an enoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-5-prop-2-enoxypyran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable aldehyde with an enolate can lead to the formation of the pyran ring. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-5-prop-2-enoxypyran-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The enoxy group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted pyran derivatives.

Scientific Research Applications

4-Oxo-5-prop-2-enoxypyran-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Oxo-5-prop-2-enoxypyran-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The enoxy group can participate in nucleophilic or electrophilic reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid: This compound has a similar pyran ring structure but with a hydroxyl group instead of an enoxy group.

    2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound features a pyrrole ring and a carboxylic acid group, similar to the pyran ring and carboxylic acid group in 4-Oxo-5-prop-2-enoxypyran-2-carboxylic acid.

Uniqueness

This compound is unique due to the presence of the enoxy group, which imparts distinct chemical reactivity and potential applications. The combination of the pyran ring and the enoxy group makes this compound a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C9H8O5

Molecular Weight

196.16 g/mol

IUPAC Name

4-oxo-5-prop-2-enoxypyran-2-carboxylic acid

InChI

InChI=1S/C9H8O5/c1-2-3-13-8-5-14-7(9(11)12)4-6(8)10/h2,4-5H,1,3H2,(H,11,12)

InChI Key

JFKSLTARXKQYMS-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=COC(=CC1=O)C(=O)O

Origin of Product

United States

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